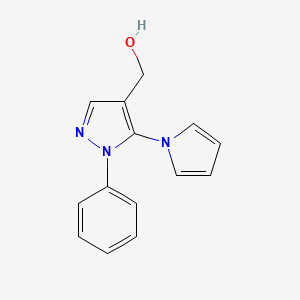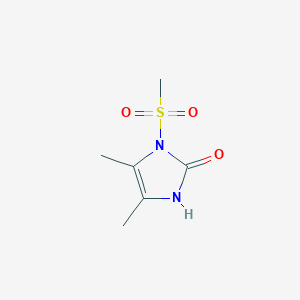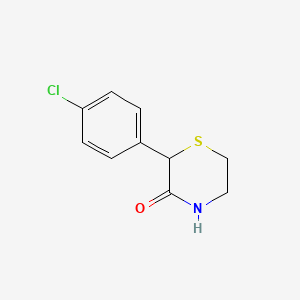
1H-Pyrazole-4-methanol, 1-phenyl-5-(1H-pyrrol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol is a complex organic compound that features a pyrazole ring substituted with a phenyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions. One common method starts with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then subjected to electrophilic aromatic substitution to introduce the phenyl group. The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor, such as a 1,4-dicarbonyl compound. Finally, the methanol group is added through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the phenyl group or to convert the pyrazole ring to a more saturated form using hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or pyrrole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a more saturated pyrazole or removal of the phenyl group.
Substitution: Introduction of various functional groups, such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The phenyl and pyrrole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol: Similar structure but with different substitution pattern.
[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-3-yl]methanol: Similar structure but with different substitution pattern.
[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
The uniqueness of [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of phenyl, pyrrole, and pyrazole rings in this particular arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
112633-58-6 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C14H13N3O/c18-11-12-10-15-17(13-6-2-1-3-7-13)14(12)16-8-4-5-9-16/h1-10,18H,11H2 |
InChI Key |
JQYNINUMSIOMCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)CO)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylamino)-N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10867966.png)
![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate](/img/structure/B10867973.png)
![2,3,8,9-tetrahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-6,10(1H,7H)-dione](/img/structure/B10867974.png)
![10-(4-chlorobenzoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867979.png)
![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10867985.png)
![2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10867999.png)

![10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10868011.png)
![3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10868015.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-pyridinyl)-6-[2-(2-thienyl)ethenyl]-](/img/structure/B10868020.png)

![{5-Chloro-2-[(4-nitrophenyl)amino]phenyl}(phenyl)methanone](/img/structure/B10868033.png)
![6-chloro-4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B10868037.png)
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10868040.png)
